3,3-Dimethoxycyclobutanecarboxamide
Description
Contextual Significance of Cyclobutane (B1203170) Derivatives in Organic Synthesis
Cyclobutane derivatives are four-membered carbocyclic rings that have become increasingly important as versatile building blocks in organic synthesis. acs.orgresearchgate.net Their utility stems from a combination of their inherent ring strain and their unique three-dimensional structure. nih.govpharmablock.com This strain can be strategically harnessed to facilitate a variety of chemical transformations, including ring-opening, ring-expansion, and ring-contraction reactions, providing access to a diverse array of molecular structures that would be challenging to synthesize through other means. acs.orgnih.gov
The rigid, puckered conformation of the cyclobutane ring offers a level of conformational restriction that is highly sought after in drug design. nih.govpharmablock.com By incorporating a cyclobutane moiety, chemists can control the spatial arrangement of functional groups, which can lead to improved binding affinity and selectivity for biological targets. vilniustech.ltlifechemicals.com Furthermore, cyclobutane rings can enhance the metabolic stability of a molecule and improve its pharmacokinetic profile. ru.nl They are increasingly being employed as replacements for other cyclic systems or as isosteres for aryl groups, helping to fill hydrophobic pockets in protein binding sites. nih.govvilniustech.lt The growing commercial availability and the development of improved synthetic methods have made the incorporation of the cyclobutane motif into small-molecule drug candidates more accessible. nih.gov
Research Trajectory of 3,3-Dimethoxycyclobutanecarboxamide
This compound is a specific example of a functionalized cyclobutane derivative that serves as a valuable building block in chemical synthesis. wikipedia.org Its structure features a cyclobutane core substituted with a carboxamide group and two methoxy (B1213986) groups at the 3-position. This combination of functional groups makes it a versatile synthon for the construction of more complex molecules.
While extensive, peer-reviewed research articles focusing solely on this compound are not abundant in the public domain, its availability from various chemical suppliers indicates its use as a building block in organic and medicinal chemistry research. eontrading.ukpharmaffiliates.comsynthonix.comaladdin-e.compharmaffiliates.com The carboxamide functional group is a common feature in many biologically active compounds and can participate in various chemical reactions. The gem-dimethoxy group, a protected form of a ketone, offers the potential for further chemical modification under specific conditions.
The research trajectory of this compound is likely embedded within broader drug discovery and development programs where it is used as a starting material or intermediate. Its importance lies in its ability to introduce a constrained, three-dimensional cyclobutane scaffold into a target molecule, a strategy frequently employed to optimize the properties of lead compounds in medicinal chemistry. whiterose.ac.uktaylorfrancis.comlifechemicals.com
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethoxycyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-7(11-2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHVXSMXSNLXLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3,3 Dimethoxycyclobutanecarboxamide
Foundational Synthetic Routes
The initial formation of the 3,3-dimethoxycyclobutane core and the subsequent introduction of the carboxamide functional group are pivotal steps in the synthesis of 3,3-Dimethoxycyclobutanecarboxamide. These foundational routes often rely on well-established chemical reactions, including cyclization, Grignard reactions, and amide coupling.
Cyclization Reaction Approaches
The construction of the cyclobutane (B1203170) ring is a fundamental challenge in the synthesis of this compound. Various cyclization strategies can be employed to create this four-membered ring system. One common approach involves the use of [2+2] cycloaddition reactions. chemistryviews.org Another effective method is the intramolecular cyclization of appropriately substituted precursors. For instance, a synthetic route to 3-oxocyclobutanecarboxylic acid, a related compound, utilizes the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane in the presence of a base like potassium tert-butoxide. google.com This is followed by hydrolysis and decarboxylation to yield the cyclobutanone (B123998) ring. google.com
A more direct precursor, 3,3-dimethoxycyclobutanecarboxylic acid, can be synthesized from its corresponding methyl ester. The hydrolysis of methyl 3,3-dimethoxycyclobutanecarboxylate using sodium hydroxide (B78521) in methanol, followed by acidification, provides the desired carboxylic acid. chemicalbook.com The synthesis of the ester precursor itself can be achieved through various routes, including the esterification of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid.
Grignard Reagent Applications in Cyclobutane Carboxamide Synthesis
Grignard reagents are powerful tools for forming carbon-carbon bonds and can be instrumental in the synthesis of precursors to this compound. nih.gov A key application of Grignard reagents in this context would be the reaction with a ketone to introduce a desired substituent. For example, if 3,3-dimethoxycyclobutanone were available, a Grignard reagent could be used to add a functionalized alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol. ull.espressbooks.pub
The general mechanism of a Grignard reaction with a ketone involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. libretexts.org This is followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol. libretexts.org While not directly leading to the carboxamide, this strategy can be used to build up the carbon skeleton of more complex cyclobutane derivatives. It is important to note that Grignard reagents are highly reactive and must be handled under anhydrous conditions to prevent their reaction with water. libretexts.orgmnstate.edu
Amide Coupling Reaction Protocols
The final step in the synthesis of this compound from its corresponding carboxylic acid is the formation of the amide bond. This is typically achieved through an amide coupling reaction. nih.govresearchgate.net A wide variety of coupling reagents are available to facilitate this transformation, each with its own advantages and limitations. fishersci.co.ukgrowingscience.com
Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. google.comfishersci.co.uk Other effective reagents include uronium and phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). fishersci.co.uk The choice of coupling reagent and reaction conditions, such as the solvent and base, can significantly impact the yield and purity of the final amide product. synplechem.com
| Coupling Reagent | Additive/Base | Typical Solvent | Key Features |
| EDC | HOBt, DIPEA | Acetonitrile | Good for electron-deficient amines. google.com |
| DCC | DMAP | CH2Cl2 | Can lead to the formation of a urea (B33335) byproduct. nih.gov |
| HATU | DIPEA | DMF | Highly efficient for a broad range of substrates. fishersci.co.uk |
| T3P | DIPEA | Ethyl Acetate | Effective and provides good to excellent yields. |
Advanced and Stereoselective Synthesis of this compound and its Precursors
To achieve greater control over the stereochemistry of the final product, more advanced synthetic strategies are often employed. These methods can provide access to specific stereoisomers of this compound and its precursors, which can be crucial for certain applications.
Aza-Michael Addition Protocols for Cyclobutane Systems
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful method for the formation of carbon-nitrogen bonds. In the context of cyclobutane synthesis, this reaction can be used to introduce an amino group stereoselectively. chemistryviews.orgresearchgate.net For example, the Michael addition of a nitrogen nucleophile to a cyclobutene-1-carboxylate can lead to the formation of a β-aminocyclobutane derivative. chemistryviews.org
The diastereoselectivity of the aza-Michael addition can often be controlled by the choice of catalyst and reaction conditions. csic.esresearchgate.net Chiral catalysts can be employed to achieve enantioselective synthesis. The resulting aminocyclobutane esters or amides are valuable intermediates that can be further modified to produce a variety of substituted cyclobutane compounds. researchgate.net
Tandem Amidation/Michael Addition Strategies
A particularly elegant and efficient approach to synthesizing substituted cyclobutane carboxamides is through a tandem amidation/Michael addition reaction. chemistryviews.orgunica.it This one-pot procedure combines the formation of an amide bond with a subsequent intramolecular or intermolecular aza-Michael addition. unica.itchemicalbook.com
In a typical tandem reaction, a cyclobutene-1-carboxylic acid is first activated and reacted with an amine to form an amide intermediate. chemistryviews.org This intermediate can then undergo an intramolecular aza-Michael addition to form a bicyclic product, or an intermolecular reaction with another nucleophile. unica.it This strategy has been successfully used to synthesize β-N-heterocyclic cyclobutane carboximides with a high degree of stereocontrol. unica.itresearchgate.netthieme-connect.de The efficiency and stereoselectivity of this tandem process make it a highly attractive method for the synthesis of complex cyclobutane derivatives. chemistryviews.org
| Reaction | Starting Material | Reagents | Product |
| Aza-Michael Addition | Cyclobutene-1-carboxylate | Nitrogen Nucleophile | β-Aminocyclobutane derivative chemistryviews.org |
| Tandem Amidation/Michael Addition | Cyclobutene-1-carboxylic acid | Amine, Coupling Agent | β-N-heterocyclic cyclobutane carboximide unica.it |
Utility of 3-Oxocyclobutane-1-carboxylic Acid as a Synthetic Precursor
3-Oxocyclobutane-1-carboxylic acid is a crucial and widely utilized intermediate in the synthesis of a variety of substituted cyclobutane derivatives. calstate.edu Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for selective modifications to build molecular complexity. This compound serves as a key starting material for numerous pharmaceuticals, including inhibitors of kinases, thrombin, and phosphodiesterase 10 (PDE10), as well as antagonists for the MDM2 protein. google.com
The synthesis of 3-oxocyclobutane-1-carboxylic acid itself can be achieved through several routes. One common industrial method involves a multi-step process starting from acetone, bromine, and malononitrile. google.com Another approach begins with the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane, followed by hydrolysis and decarboxylation to yield the desired product. google.compatsnap.com
Once obtained, 3-oxocyclobutane-1-carboxylic acid can be converted to the corresponding amide, 3-oxocyclobutanecarboxamide, through standard amide coupling reactions. A general and effective method involves the activation of the carboxylic acid with a coupling agent, followed by the addition of an amine. For instance, the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) in tetrahydrofuran (B95107) (THF) at 0°C to activate the carboxylic acid, followed by the addition of the desired amine, provides a reliable route to the corresponding amide. rsc.org Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be employed to facilitate the amidation. ambeed.com
The resulting 3-oxocyclobutanecarboxamide is a key intermediate. The ketone functionality can then be protected, for example, as a dimethyl ketal, to yield the target molecule, this compound. This protection strategy is crucial for subsequent reactions where the ketone might interfere. The synthesis of 3-oxocyclobutanecarboxylic acid from 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester via hydrolysis demonstrates the stability of the dimethoxy ketal under certain conditions and infers the feasibility of the forward reaction—the ketalization of the cyclobutanone. guidechem.com
| Precursor | Key Transformation | Intermediate/Product | Reagents/Conditions |
|---|---|---|---|
| 3-Oxocyclobutane-1-carboxylic acid | Amidation | 3-Oxocyclobutanecarboxamide | CDI, Amine, THF, 0°C to rt rsc.org |
| 3-Oxocyclobutane-1-carboxylic acid | Amidation | Substituted 3-oxocyclobutanecarboxamide | HATU, DIPEA, Amine, DMF ambeed.com |
| 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester | Hydrolysis and Decarboxylation | 3-Oxocyclobutanecarboxylic acid | 20% HCl, reflux guidechem.com |
Palladium-Catalyzed C-H Functionalization in Cyclobutane Systems
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new bonds at otherwise unreactive C-H sites, offering a more atom- and step-economical approach to complex molecules. In the context of cyclobutane systems, this strategy allows for the late-stage modification of the carbocyclic core. The use of directing groups is often essential to control the regioselectivity of these transformations.
Amide groups, such as the one present in this compound, can serve as effective directing groups in palladium-catalyzed C-H activation. The nitrogen atom of the amide can coordinate to the palladium catalyst, bringing it in close proximity to specific C-H bonds and facilitating their cleavage. This has been demonstrated in the arylation of C(sp³)–H bonds in aliphatic amides. lookchem.com
For cyclobutane carboxamides, the β-C–H bonds are often the target for functionalization. The development of chiral ligands for palladium has enabled enantioselective C-H functionalization, providing access to chiral cyclobutane derivatives. For example, the use of mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands has been shown to afford high enantioselectivities in the palladium-catalyzed asymmetric arylation of cyclobutane carboxylic acid amides. ambeed.com
While not a direct synthesis of this compound, these methods highlight the potential for further functionalization of the cyclobutane ring once the core structure is assembled. This approach offers a convergent route to a diverse library of cyclobutane-containing compounds.
| Substrate Type | Transformation | Catalyst System | Key Feature |
|---|---|---|---|
| Cyclobutyl carboxylic acid amides | Asymmetric β-C(sp³)–H arylation | Pd(II) / MPAHA chiral ligands | High enantioselectivity ambeed.com |
| Aliphatic tertiary amides | Enantioselective β-C–H arylation | Pd(II) / Chiral SOHP ligands | Access to β-aryl aliphatic amides lookchem.com |
| Cyclobutane carboxamides | β-C–H arylation | Pd(OAc)₂ / Aminoquinoline directing group | General C(sp³)–H functionalization chemicalbook.com |
Radical Cascade Strategies in Cyclobutene (B1205218) Synthesis
Radical cascade reactions represent another modern and powerful strategy for the synthesis of highly functionalized cyclic systems. These reactions often proceed under mild conditions and can rapidly generate molecular complexity from simple starting materials. In the realm of cyclobutane chemistry, radical cascades have been developed to introduce multiple functional groups and unsaturation into the cyclobutane ring.
A notable example is the copper-catalyzed radical cascade reaction of simple cyclobutanes to produce highly functionalized cyclobutene derivatives. google.com This strategy involves the cleavage of multiple C-H bonds and the formation of new carbon-nitrogen, carbon-sulfur, or carbon-halogen bonds. guidechem.com For instance, using N-fluorobenzenesulfonimide (NFSI) as an oxidant in the presence of a copper catalyst, a range of diaminated and disulfonylated cyclobutenes can be synthesized from readily available cyclobutanes.
These radical cascade reactions typically proceed through a proposed mechanism involving a benzylic hydrogen atom abstraction, followed by β-hydrogen elimination to form a cyclobutene intermediate. This intermediate can then undergo radical addition and further functionalization. guidechem.com While this specific methodology leads to cyclobutene derivatives rather than the saturated cyclobutane core of this compound, it showcases an innovative approach to accessing densely functionalized four-membered rings. The principles of this strategy could potentially be adapted to introduce desired functional groups onto a pre-existing cyclobutane skeleton.
| Starting Material | Reagents | Product Type | Key Transformation |
|---|---|---|---|
| Arylcyclobutane | NFSI, CuBr | 1,3-Diaminocyclobutene google.com | Cleavage of four C-H bonds, formation of two C-N bonds |
| Arylcyclobutane | Ar₂SO₂Na, NFSI, Cu(CH₃CN)₄PF₆ | 1,3-Disulfonylcyclobutene rsc.org | Cleavage of four C-H bonds, formation of two C-S bonds guidechem.com |
| Arylcyclobutane | LiBr, NFSI, CuBr | 1,3,3-Tribromocyclobutene guidechem.com | Cleavage of five C-H bonds, formation of three C-Br bonds guidechem.com |
Chemical Reactivity and Transformative Chemistry of 3,3 Dimethoxycyclobutanecarboxamide
Fundamental Reaction Pathways
The core transformations of 3,3-Dimethoxycyclobutanecarboxamide involve reactions that alter the carboxamide moiety, such as hydrolysis, carbonylation, and conversion to esters.
The hydrolysis of the carboxamide group in this compound to its corresponding carboxylic acid, 3,3-dimethoxycyclobutanecarboxylic acid, is a fundamental transformation. This reaction involves the cleavage of the carbon-nitrogen bond and can be achieved under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.comchemistrysteps.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide is heated with a strong acid like hydrochloric acid or sulfuric acid in the presence of water. chemguide.co.uk The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The final products are 3,3-dimethoxycyclobutanecarboxylic acid and an ammonium (B1175870) salt corresponding to the acid used. chemguide.co.uk
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the carboxamide undergoes hydrolysis upon heating. chemguide.co.uk The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This process, often called saponification, results in the formation of a carboxylate salt (e.g., sodium 3,3-dimethoxycyclobutanecarboxylate) and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.
Recent advancements have explored milder hydrolysis conditions. For instance, a two-step protocol using a photoresponsive o-nitroanilide auxiliary allows for the hydrolysis of primary amides under neutral conditions using visible light at room temperature, offering a pathway that tolerates sensitive functional groups. acs.orgorganic-chemistry.org
Table 1: General Conditions for Primary Amide Hydrolysis
| Method | Reagents | Conditions | Product after Work-up |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Water | Reflux/Heating | Carboxylic Acid, Ammonium Salt |
| Basic Hydrolysis | NaOH or KOH, Water | Reflux/Heating | Carboxylic Acid |
| Photochemical | o-Nitroanilide auxiliary, Visible Light | Room Temperature, Neutral pH | Carboxylic Acid |
Carbonylation reactions introduce a carbonyl group (C=O) into a molecule. For aliphatic amides like this compound, this often involves transition-metal-catalyzed C-H bond activation. A notable example is the intramolecular oxidative C(sp³)-H/N-H carbonylation of aliphatic amides to form succinimides. nih.gov
In a process catalyzed by cobalt(II) salts with a silver oxidant, an aliphatic amide can undergo carbonylative cyclization under an atmospheric pressure of carbon monoxide. cam.ac.ukrsc.orgnih.gov This reaction typically requires a directing group, such as an 8-aminoquinoline (B160924) group attached to the amide nitrogen, to facilitate the C-H activation at a specific position on the alkyl chain. cam.ac.uknih.gov If applied to a derivative of this compound, this could theoretically lead to the formation of a spirocyclic succinimide (B58015) derivative, although specific applications to this compound are not documented. The process is valued for its operational simplicity and use of a non-noble metal catalyst. rsc.orgnih.gov
Table 2: Cobalt-Catalyzed Carbonylative Cyclization of Aliphatic Amides
| Catalyst System | Oxidant | CO Pressure | Temperature | Product Type | Reference |
| Co(OAc)₂ | Ag₂CO₃ | 1 atm | 150 °C | Succinimide | cam.ac.uk |
| Co(II) salt | Silver(I) | 1 atm | High Temp. | Succinimide | nih.gov |
While amides are generally less reactive than carboxylic acids, they can be converted directly into esters, a process known as alcoholysis. This transformation is synthetically useful but often requires specific catalysts or harsh conditions due to the poor leaving group ability of the amide anion. chemistrysteps.comchemistrysteps.com
Several methods have been developed to facilitate this conversion for primary amides:
KHSO₄ Promotion: Refluxing the primary amide in a primary alcohol (e.g., methanol, ethanol) with potassium bisulfate (KHSO₄) can produce the corresponding ester in good yields. This method is straightforward, although it is less effective with secondary alcohols and fails with tertiary alcohols. researchgate.net
Titanium(IV) Catalysis: A catalytic amount of titanium tetrachloride (TiCl₄) in an alcohol solvent effectively converts primary amides to esters. This method is chemoselective, leaving secondary and tertiary amides unaffected. cdnsciencepub.com
Nickel Catalysis: Nickel complexes have been shown to catalyze the conversion of amides to esters under mild conditions by activating the typically inert amide C-N bond. nih.gov This approach represents a significant advance in overcoming the inherent stability of amides.
Table 3: Methods for the Conversion of Primary Amides to Esters
| Method | Catalyst/Promoter | Solvent | Key Features |
| Alcoholysis | KHSO₄ | Primary Alcohol | Simple, inexpensive reagent. researchgate.net |
| Ti(IV) Catalysis | TiCl₄ | Alcohol | Mild, chemoselective for primary amides. cdnsciencepub.com |
| Nickel Catalysis | Ni(cod)₂ / Ligand | Dioxane | Activates stable C-N bond; mild conditions. nih.gov |
Derivatization Strategies for Functional Group Modification
The nitrogen atom of the carboxamide group in this compound can be functionalized through acylation and alkylation, providing pathways to a diverse range of derivatives.
N-acylation of this compound would lead to the formation of an imide derivative. Various methods exist for the N-acylation of primary amides:
Acid Anhydride (B1165640) with Catalyst: A general method involves heating the primary amide with an acid anhydride in the presence of a catalytic amount of sulfuric acid. rsc.org Alternatively, using magnesium bromide diethyl etherate (MgBr₂·OEt₂) as a catalyst allows the reaction to proceed under milder conditions, which is beneficial for substrates that are sensitive to acid or base. scribd.com
Oxidative Acylation with Aldehydes: An organocatalytic approach allows for the direct N-acylation of primary amides using aldehydes under oxidative conditions. This reaction uses an azolium salt as the catalyst and an oxidant to generate various imide compounds at room temperature. organic-chemistry.org
Potassium Acyltrifluoroborates: In a method that proceeds rapidly in water under acidic conditions, primary amides can be acylated using potassium acyltrifluoroborates and a simple chlorinating agent. This technique is notable for its tolerance of various functional groups and its applicability to late-stage functionalization. organic-chemistry.orgnih.gov
Table 4: Selected N-Acylation Methods for Primary Amides
| Reagent | Catalyst/Promoter | Conditions | Product | Reference |
| Acid Anhydride | H₂SO₄ (cat.) | 100 °C | Acyclic Imide | rsc.org |
| Acid Anhydride | MgBr₂·OEt₂ | Room Temp. to 50 °C | N-Acylamide | scribd.com |
| Aldehyde | Azolium Salt / Oxidant | Room Temperature | Imide | organic-chemistry.org |
| Potassium Acyltrifluoroborate | Chlorinating Agent | Aqueous, Acidic pH | Imide | nih.gov |
N-alkylation of this compound would yield a secondary amide. This transformation is commonly achieved by reacting the amide with an alcohol, which serves as an alkylating agent in a process often referred to as "borrowing hydrogen" catalysis. This method is atom-economical, producing water as the only byproduct. rsc.org
Catalytic systems for this transformation include:
Cobalt Nanoparticles: Reusable cobalt-based nanocatalysts can effectively mediate the N-alkylation of primary amides with various alcohols under relatively mild conditions. nih.gov
Iridium and Nickel Complexes: Homogeneous catalysts based on iridium and nickel have also been developed for the N-alkylation of amides with alcohols, providing high yields for a wide range of substrates. researchgate.netorganic-chemistry.org
Copper-Catalyzed Ritter Reaction: An efficient synthesis of N-alkyl amides can be achieved through a copper(II) triflate-catalyzed Ritter-type reaction of nitriles with alcohols. While this is a method for amide synthesis, related copper-catalyzed systems can achieve N-alkylation of existing amides. sioc-journal.cn Another copper-catalyzed method uses alkylboronic acids for the monoalkylation of primary amides. organic-chemistry.org
Table 5: Catalytic N-Alkylation of Primary Amides with Alcohols
| Catalyst Type | Alkylating Agent | Key Features | Reference |
| Cobalt Nanoparticles | Primary/Secondary Alcohols | Heterogeneous, reusable catalyst. nih.gov | |
| Iridium Complexes | Primary/Secondary Alcohols | Homogeneous, low catalyst loading. organic-chemistry.org | |
| Nickel Complexes | Primary Alcohols | Homogeneous, good functional group tolerance. researchgate.net | |
| Copper(I) Oxide | (Hetero)aryl Chlorides | Goldberg amidation for N-arylation. organic-chemistry.org |
Silylation Approaches
Silylation is a common derivatization technique used to increase the volatility and thermal stability of polar compounds for gas chromatography (GC) analysis. wikipedia.orgsigmaaldrich.comresearch-solution.com For this compound, the primary amide is the target for silylation. The active hydrogens on the amide nitrogen can be replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.
A widely used reagent for the trimethylsilylation of amides is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in combination with a catalyst such as trimethylchlorosilane (TMCS). sigmaaldrich.comaliyuncs.com The catalyst enhances the reactivity of the silylating agent, which is particularly useful for less reactive functional groups like amides. aliyuncs.com The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides. wikipedia.org
The reaction typically involves dissolving the sample in a suitable solvent, if necessary, and adding an excess of the silylating reagent. sigmaaldrich.comaliyuncs.com While many compounds are derivatized quickly at room temperature, amides may require heating to ensure complete reaction. wikipedia.orgaliyuncs.com For instance, heating at 70°C for 20-30 minutes is a common practice. aliyuncs.com The choice of solvent can also influence the outcome of the derivatization.
Table 1: Common Silylating Agents and Conditions for Primary Amides
| Silylating Agent | Catalyst | Typical Conditions | Reference |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylchlorosilane (TMCS) | Heat at 60-70°C for 20-60 min | aliyuncs.comresearchgate.net |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | None or TMCS | Room temperature to heating | |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | None or TMCS | Room temperature to heating | researchgate.net |
This table presents general conditions for the silylation of primary amides and should be considered representative for this compound in the absence of specific literature data.
Targeted Derivatizations (e.g., for specific analysis or functional group conversion)
Beyond silylation for GC analysis, this compound can undergo various targeted derivatizations to either facilitate analysis by other methods like HPLC or to convert the amide into other functional groups for synthetic purposes. actascientific.comlibretexts.org
For Analytical Purposes:
For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore into the molecule, enhancing its detectability. libretexts.org Reagents that react with primary amides can be utilized for this purpose. For example, dansyl chloride can react with primary amides to form fluorescent derivatives. actascientific.com Another approach involves activating the carboxylic acid that would result from hydrolysis of the amide, followed by coupling with a suitable labeling agent. nih.govresearchgate.net
For Functional Group Conversion:
The primary amide of this compound can be converted into a variety of other functional groups.
N-Acylation: The amide nitrogen can be acylated using acyl chlorides or anhydrides under basic conditions to form N-acyl derivatives. orientjchem.orgorganic-chemistry.org This reaction can be used to introduce a wide range of substituents.
Reaction with Isocyanates: Primary amides can react with isocyanates to form N-acylureas. rsc.orgorganic-chemistry.orgresearchgate.net This reaction typically proceeds by the addition of the amide to the isocyanate functionality. wikipedia.orgacs.org
Hofmann Rearrangement: Treatment of the primary amide with reagents like sodium hypobromite (B1234621) (formed in situ from bromine and sodium hydroxide) can induce a Hofmann rearrangement, leading to a primary amine with one less carbon atom via an isocyanate intermediate. wikipedia.orgwikipedia.org
Table 2: Examples of Targeted Derivatizations for Primary Amides
| Derivatization Type | Reagent(s) | Product Type | Purpose | Reference |
| N-Acylation | Acyl chloride, Pyridine | N-Acyl amide | Synthetic modification | orientjchem.org |
| N-Acylation | Acetic anhydride | N-Acetyl amide | Synthetic modification | orientjchem.org |
| Reaction with Isocyanate | Phenyl isocyanate | N-Acylurea | Synthetic modification | researchgate.netacs.org |
| Hofmann Rearrangement | Br₂, NaOH | Primary amine (via isocyanate) | Functional group conversion | wikipedia.org |
This table provides examples of derivatization reactions applicable to primary amides and serves as a guide for potential transformations of this compound.
Mechanisms of Action for Chemical Transformations
The reactions of this compound are governed by well-established chemical principles.
Amide Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is first protonated, which increases the electrophilicity of the carbonyl carbon. A molecule of water then acts as a nucleophile, attacking the carbonyl carbon. khanacademy.orgallen.inlibretexts.org Subsequent proton transfer and elimination of ammonia (which is protonated to ammonium under acidic conditions) yields the carboxylic acid. khanacademy.orglibretexts.org In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. allen.inchemistrysteps.combyjus.com Elimination of the amide anion (a poor leaving group, but the reaction is often driven forward by heat) and subsequent deprotonation of the resulting carboxylic acid by the strongly basic amide anion gives a carboxylate salt. libretexts.orgchemistrysteps.com
Amide Reduction: The reduction of amides with lithium aluminum hydride (LiAlH₄) proceeds via a distinct mechanism compared to other carbonyl compounds. chemistrysteps.comorgosolver.comchemistrysteps.commasterorganicchemistry.com Initially, a hydride ion adds to the carbonyl carbon. orgosolver.comlibretexts.org The resulting tetrahedral intermediate contains an oxygen atom coordinated to an aluminum species, making it a good leaving group. chemistrysteps.comchemistrysteps.com The lone pair on the nitrogen then expels the oxygen-aluminum complex to form an iminium ion, which is subsequently reduced by another equivalent of hydride to yield the amine. chemistrysteps.comorgosolver.com
Ring-Opening of the Cyclobutane (B1203170): The cyclobutane ring, while more stable than cyclopropane, is susceptible to ring-opening reactions under certain conditions due to ring strain. arxiv.org In the presence of Lewis acids, donor-acceptor cyclobutanes can undergo ring-opening. nih.gov For this compound, protonation of one of the methoxy (B1213986) groups under strong acidic conditions could lead to the formation of a cyclobutyl cation upon loss of methanol. This cation could then be trapped by a nucleophile or undergo rearrangement. researchgate.netresearchgate.net The presence of the electron-donating methoxy groups could stabilize a cationic intermediate, facilitating such a ring-opening process. nih.govresearchgate.net
Advanced Spectroscopic Analysis and Structural Elucidation of 3,3 Dimethoxycyclobutanecarboxamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. udel.edu For 3,3-Dimethoxycyclobutanecarboxamide, both ¹H and ¹³C NMR are crucial for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. In a standard solvent like CDCl₃, the spectrum of this compound is expected to show several key signals. The methoxy (B1213986) groups (-OCH₃) would appear as a sharp singlet, integrating to six protons, typically in the range of 3.0-4.0 ppm due to the deshielding effect of the adjacent oxygen atoms. libretexts.org The protons on the cyclobutane (B1203170) ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The proton attached to the same carbon as the carboxamide group (C1-H) would likely appear as a multiplet, shifted downfield due to the electron-withdrawing nature of the amide. The methylene (B1212753) protons on the cyclobutane ring (C2-H₂ and C4-H₂) would also present as multiplets. The amide protons (-NH₂) typically appear as a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent. ajgreenchem.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each carbon atom. The carbonyl carbon of the amide group is the most deshielded, appearing significantly downfield (typically >170 ppm). The carbon atom bearing the two methoxy groups (C3) would also be downfield due to the two oxygen substituents. The methoxy carbons themselves would appear in the typical range for sp³ carbons bonded to oxygen (around 50-60 ppm). The remaining cyclobutane carbons (C1, C2, and C4) would resonate at higher fields. utsouthwestern.edu The symmetry of the molecule influences the number of signals; for instance, if the two methoxy groups are equivalent, they will produce a single ¹³C signal. utsouthwestern.edu
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Notes |
| C=O | - | ~175 | - | Carbonyl carbon, most deshielded. |
| -NH₂ | 5.5 - 8.0 | - | Broad Singlet | Chemical shift is concentration dependent. |
| -OCH₃ | ~3.2 | ~52 | Singlet | Six equivalent protons. |
| C1-H | 2.8 - 3.2 | ~45 | Multiplet | Deshielded by the carboxamide group. |
| C2-H₂ / C4-H₂ | 2.0 - 2.6 | ~35 | Multiplets | Diastereotopic protons. |
| C3 | - | ~80 | - | Quaternary carbon attached to two oxygens. |
Note: Predicted values are based on standard chemical shift ranges and computational models. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation. msu.edu
For this compound (C₇H₁₃NO₃), the molecular weight is 159.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 159. The presence of a single nitrogen atom dictates that the molecular ion will have an odd mass, which is consistent with the "nitrogen rule". msu.edu
The fragmentation of the molecular ion provides valuable structural clues. Key fragmentation pathways for this compound would likely involve:
Loss of a methoxy group (-OCH₃): This would result in a prominent peak at m/z 128 (M - 31).
Loss of the carboxamide group (-CONH₂): This would lead to a fragment at m/z 115 (M - 44).
Cleavage of the cyclobutane ring: Cyclobutane rings can undergo characteristic fragmentation, often breaking into two ethylene (B1197577) units or other smaller fragments. msu.edu For this substituted cyclobutane, cleavage could lead to various charged fragments depending on where the charge resides.
McLafferty rearrangement: If applicable, this rearrangement could occur, although it is more common in longer-chain carbonyl compounds.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Formula of Fragment | Notes |
| 159 | [M]⁺ | [C₇H₁₃NO₃]⁺ | Molecular Ion |
| 128 | [M - OCH₃]⁺ | [C₆H₁₀NO₂]⁺ | Loss of a methoxy radical. |
| 115 | [M - CONH₂]⁺ | [C₆H₁₁O₂]⁺ | Loss of the carboxamide radical. |
| 85 | [C₄H₅O₂]⁺ | A possible fragment from ring cleavage. | |
| 44 | [CONH₂]⁺ | [CH₄NO]⁺ | Carboxamide fragment. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. washington.edu
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. udel.eduuniroma1.it
N-H Stretching: The amide N-H bonds would give rise to one or two sharp to moderately broad peaks in the region of 3200-3400 cm⁻¹. A primary amide (-CONH₂) typically shows two bands in this region.
C-H Stretching: The sp³ C-H bonds of the cyclobutane ring and methoxy groups would appear as sharp peaks in the 2850-3000 cm⁻¹ region.
C=O Stretching: A very strong and sharp absorption for the amide carbonyl (C=O) group would be expected around 1650-1690 cm⁻¹. This is often the most intense band in the spectrum.
N-H Bending: The N-H bending vibration of the amide would be visible around 1600-1640 cm⁻¹.
C-O Stretching: The C-O single bonds of the two methoxy groups would produce strong, characteristic absorptions in the fingerprint region, typically between 1050 and 1150 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While polar bonds like C=O and O-H give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. For this molecule, the C-C stretching vibrations of the cyclobutane ring would be more prominent in the Raman spectrum. epfl.ch
Interactive Data Table: Characteristic IR and Raman Bands for this compound
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Vibrational Mode |
| Amide N-H | 3200-3400 (medium-strong) | Weak | Stretching |
| sp³ C-H | 2850-3000 (medium-strong) | Strong | Stretching |
| Amide C=O | 1650-1690 (very strong) | Medium | Stretching |
| Amide N-H | 1600-1640 (medium) | Weak | Bending |
| Methoxy C-O | 1050-1150 (strong) | Medium | Stretching |
| Cyclobutane C-C | Weak | Strong | Ring Vibrations |
Integration of Multiple Spectroscopic Techniques for Comprehensive Structural Proof
While each spectroscopic technique provides valuable pieces of the structural puzzle, it is their integration that leads to an unambiguous structural assignment. cdnsciencepub.com For this compound:
MS confirms the molecular weight and elemental formula.
IR and Raman spectroscopy identify the key functional groups: amide and ether.
¹³C NMR confirms the number of distinct carbon environments, including the carbonyl, the quaternary carbon with two methoxy groups, and the cyclobutane carbons.
¹H NMR reveals the proton environments and, through coupling patterns, establishes the connectivity of the protons, confirming the cyclobutane ring structure and the relative positions of the substituents.
UV-Vis spectroscopy confirms the presence of the amide chromophore and the absence of extended conjugation.
Together, these techniques provide a self-consistent and comprehensive body of evidence that validates the proposed structure of this compound. Any derivatives of this compound would be analyzed in a similar manner, with expected shifts in the spectroscopic data corresponding to the new functional groups. cdnsciencepub.com
Theoretical and Computational Studies on 3,3 Dimethoxycyclobutanecarboxamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational quantum mechanics, enabling the investigation of the electronic structure of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to predict a wide array of molecular properties. These properties include, but are not limited to, optimized molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity.
A typical DFT study on a molecule like 3,3-Dimethoxycyclobutanecarboxamide would involve selecting an appropriate functional and basis set to solve the Kohn-Sham equations. The results would provide quantitative data on its electronic characteristics. For instance, the calculated electrostatic potential surface would highlight regions susceptible to electrophilic or nucleophilic attack. Reactivity descriptors, such as global hardness and softness, could also be derived to understand its stability and reaction kinetics.
Despite the power of DFT, a specific analysis for this compound is not found in the current body of scientific literature. Consequently, no data tables of its computed electronic properties can be presented.
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key aspect of this is conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the conformational landscape of a molecule is vital as it often dictates its biological activity and physical properties.
For a molecule with a flexible cyclobutane (B1203170) ring and rotatable methoxy (B1213986) and carboxamide groups like this compound, conformational analysis would be essential. Such a study would typically employ methods like Monte Carlo or systematic searches to explore the potential energy surface and identify low-energy conformers. The relative energies of these conformers would indicate their population at thermal equilibrium.
A thorough search for published molecular modeling or conformational analysis studies specifically targeting this compound has yielded no results. Therefore, no data on its preferred conformations or the energy barriers between them is available.
Quantum Chemical Topology (QCT) Descriptors for Chemical Bonding
Quantum Chemical Topology (QCT) offers a profound method for analyzing the chemical bond based on the topological features of the electron density. This approach, often used in conjunction with wavefunctions obtained from DFT or other ab initio calculations, can precisely characterize the nature of atomic interactions within a molecule. QCT descriptors can distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions.
The application of QCT to this compound would involve analyzing the electron density to locate bond critical points and characterize the properties of the electron density at these points. This would provide a non-empirical, quantitative description of the bonding within the molecule, including the nature of the bonds in the cyclobutane ring and the interactions involving the methoxy and carboxamide substituents.
As with the other computational methods, there is no available research that applies QCT to analyze the chemical bonding in this compound.
Future Directions and Emerging Research Avenues for 3,3 Dimethoxycyclobutanecarboxamide
Development of Novel Stereoselective Synthetic Methods
The synthesis of cyclobutane (B1203170) derivatives has been a long-standing challenge in organic chemistry, primarily due to the inherent ring strain of the four-membered ring. nih.gov Future research will undoubtedly focus on developing new, efficient, and stereoselective methods to access chiral cyclobutane scaffolds. For a molecule like 3,3-Dimethoxycyclobutanecarboxamide, which is achiral, the introduction of stereocenters at other positions on the cyclobutane ring would be a key objective to explore its potential in areas like medicinal chemistry, where specific stereoisomers often exhibit desired biological activity.
Key research avenues would include:
Catalytic Enantioselective Cycloadditions: The development of novel transition metal catalysts or organocatalysts for [2+2] cycloaddition reactions could provide a direct and atom-economical route to chiral cyclobutane cores. Research into ligands that can precisely control the stereochemical outcome of such reactions is a continuing area of high interest. researchgate.net
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the cyclobutane ring would be another viable strategy. This approach leverages existing stereochemistry to build the desired chiral framework.
Desymmetrization of Prochiral Cyclobutanes: Starting from a symmetrical derivative, the stereoselective transformation of one of two identical functional groups can be a powerful method for generating chirality.
These potential methods are summarized in the table below.
| Synthetic Strategy | Description | Potential Catalyst/Reagent Type | Desired Outcome |
| Catalytic [2+2] Cycloaddition | Direct formation of the cyclobutane ring from two alkene components in an enantioselective manner. | Chiral Lewis Acids, Transition Metal Complexes (e.g., Cobalt, Palladium) researchgate.netthieme-connect.de | High yield and high enantiomeric excess of a specific stereoisomer. |
| Chiral Auxiliary-Mediated Synthesis | A chiral molecule is temporarily incorporated to direct the stereochemical course of a reaction, then later removed. | Evans auxiliaries, Oppolzer's sultams | Diastereomerically pure cyclobutane intermediates. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of enantiomers. | Lipases, Esterases | Optically pure this compound derivatives. |
Exploration of Undiscovered Reactivity Profiles and Reaction Scope
The unique structural features of cyclobutanes, particularly their ring strain of 26.3 kcal/mol, offer a playground for discovering novel chemical transformations. nih.gov The reactivity of this compound itself is largely unexplored. Future research would aim to understand and exploit the interplay between the strained ring and the amide and ketal functional groups.
Potential areas of exploration include:
Ring-Opening Reactions: The release of ring strain can be a powerful thermodynamic driving force for reactions. Investigating ring-opening reactions of the cyclobutane core with various nucleophiles, electrophiles, or under thermal/photochemical conditions could lead to the synthesis of diverse and complex linear structures that would be difficult to access otherwise. researchgate.net
Functional Group Interconversion: The amide and dimethoxy ketal groups are versatile handles for further chemical modification. Research could focus on the selective transformation of the amide to amines, nitriles, or carboxylic acids, or the hydrolysis of the ketal to a ketone, opening up a vast chemical space for derivatization.
Metal-Catalyzed Cross-Coupling Reactions: The C-H bonds on the cyclobutane ring could potentially be activated and functionalized using modern transition-metal catalysis, allowing for the direct attachment of aryl, alkyl, or other functional groups.
| Reaction Class | Description | Potential Reagents | Resulting Structures |
| Strain-Release Ring Opening | Cleavage of the cyclobutane ring driven by the release of inherent strain energy. | Nucleophiles (e.g., organometallics), Lewis acids, H₂/Catalyst | Functionalized open-chain compounds. |
| Ketal Hydrolysis & Derivatization | Conversion of the dimethoxy groups to a ketone, followed by reactions at the carbonyl group. | Aqueous acid, Wittig reagents, Grignard reagents | Cyclobutanone (B123998) derivatives, functionalized alkenes. |
| Amide Reduction/Hydrolysis | Transformation of the carboxamide group into other key functional groups. | LiAlH₄, Strong acid/base | Cyclobutylmethanamine, Cyclobutanecarboxylic acid. |
Expansion of Applications in Chemical Biology and Materials Science
The rigid, three-dimensional nature of the cyclobutane scaffold makes it an attractive motif for applications in both chemical biology and materials science. nih.gov Cyclobutane rings can act as bioisosteres for other groups, such as phenyl rings or alkenes, while improving properties like metabolic stability and solubility. nih.gov
In Chemical Biology: The future may see this compound and its derivatives used as:
Scaffolds for Drug Discovery: The defined three-dimensional arrangement of functional groups could be used to design potent and selective inhibitors of enzymes or protein-protein interactions. researchgate.netnih.gov The cyclobutane core can provide a rigid framework to position pharmacophoric elements in a precise orientation. nih.gov
Probes for Biological Systems: By attaching reporter tags (like fluorophores or biotin), derivatives could be used as chemical probes to study biological processes or identify protein targets. youtube.com
Fragments in Fragment-Based Lead Discovery (FBLD): Due to its small size and simple structure, the core molecule could be used in FBLD screening to identify binding interactions with biological targets, which can then be optimized into more potent lead compounds. vu.nl
In Materials Science: The unique structure of this compound could be leveraged to create novel materials with tailored properties. unpatti.ac.id Potential applications include:
Monomers for Advanced Polymers: The bifunctional nature of derivatives (e.g., a di-acid or di-amine) could allow them to be used as monomers in polymerization reactions, leading to new polyesters or polyamides with rigid cyclobutane units in the backbone. These units could enhance thermal stability and modify the mechanical properties of the material.
Building Blocks for Functional Materials: The cyclobutane core could be incorporated into larger structures to create materials with specific optical, electronic, or self-assembly properties. youtube.comufl.edu
| Field | Potential Application | Rationale |
| Chemical Biology | Enzyme Inhibitor Scaffold | The rigid 3D structure allows for precise positioning of functional groups to fit into an enzyme's active site. nih.gov |
| Chemical Probes | The core structure can be functionalized with reporter groups to track molecules within cells. youtube.com | |
| Materials Science | High-Performance Polymers | Incorporation of the rigid cyclobutane ring into polymer chains can increase thermal stability and glass transition temperature. |
| Organic Electronics | The defined structure could be used to create ordered thin films for applications in electronic devices. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The field of chemistry is being revolutionized by artificial intelligence (AI) and machine learning (ML). researchgate.netbohrium.com For a molecule like this compound, these computational tools offer immense potential to accelerate research and discovery.
Future integration of AI/ML could involve:
Retrosynthetic Planning: AI algorithms can analyze the structure of a target molecule and propose the most efficient synthetic routes, saving significant time and resources in the lab. nih.gov
Prediction of Properties: ML models can be trained to predict various properties of new derivatives, such as biological activity, toxicity, solubility, or material characteristics, even before they are synthesized. This allows researchers to prioritize the most promising candidates for synthesis.
Reaction Optimization: AI-driven systems connected to automated reactors can rapidly screen a wide range of reaction conditions (e.g., temperature, catalysts, solvents) to find the optimal parameters for maximizing yield and purity, a process that would be incredibly time-consuming for a human chemist. mdpi.comfrontiersin.org
De Novo Design: Generative AI models can design entirely new cyclobutane derivatives with desired properties, exploring a much larger chemical space than would be possible through traditional intuition-based approaches.
| AI/ML Application | Description | Impact on Research |
| Synthesis Prediction | Algorithms predict viable synthetic pathways and reaction outcomes. researchgate.net | Accelerates the design of efficient syntheses for novel derivatives. |
| Property Forecasting | Machine learning models predict biological and material properties from chemical structure. | Enables rapid in silico screening of virtual libraries, prioritizing high-potential compounds. semanticscholar.org |
| Automated Optimization | Robotic platforms controlled by ML algorithms optimize reaction conditions. mdpi.com | Reduces experimental cost and time, improving yields and purity. |
| Generative Design | AI creates novel molecular structures tailored for specific functions. nih.gov | Expands the accessible chemical space for new drugs and materials. |
Q & A
Q. What validation criteria ensure reproducibility in quantifying this compound via LC-MS?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
